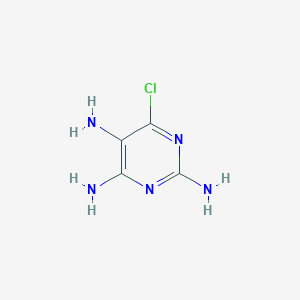

6-Chloropyrimidine-2,4,5-triamine

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrimidine-2,4,5-triamine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 2,4,6-trichloropyrimidine with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

6-Chloropyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include ammonia, primary amines, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring. These derivatives often exhibit unique biological activities and are used in various applications .

科学研究应用

Chemical Properties and Structure

6-Chloropyrimidine-2,4,5-triamine has the molecular formula and a molecular weight of approximately 161.593 g/mol. The compound features a pyrimidine ring substituted with three amino groups at positions 2, 4, and 5, along with a chlorine atom at position 6. This unique structure contributes to its reactivity and applicability in different chemical reactions.

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing various pharmaceutical compounds. Its derivatives have been investigated for their potential as antiviral and anticancer agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have shown moderate inhibitory effects against tyrosinase, an enzyme implicated in melanin production and various skin conditions. The inhibition of tyrosinase can lead to applications in treating hyperpigmentation disorders and developing cosmetic formulations .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Derivative A | Tyrosinase Inhibition | 24.68 |

| Derivative B | Tyrosinase Inhibition | 24.45 |

| Kojic Acid (Control) | Tyrosinase Inhibition | 25.24 |

Biological Research

The compound is also utilized in biological research for studying enzyme inhibitors and receptor modulators.

Enzyme Interaction Studies

Molecular docking studies have demonstrated that this compound can effectively interact with various enzymes. For example, it shows potential binding affinity with tyrosinase through hydrophobic and polar interactions. This interaction is crucial for understanding its inhibitory mechanisms and developing targeted therapies.

Materials Science

In materials science, this compound is employed in the development of advanced materials with specific electronic or optical properties. Its derivatives are being explored for applications in organic electronics due to their unique structural characteristics.

Case Study: Light-Emitting Devices

Research has indicated that compounds based on this compound can be incorporated into light-emitting layers in electronic devices . These materials can enhance the efficiency of light emission in devices such as OLEDs (Organic Light Emitting Diodes).

Chemical Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable asset in organic synthesis.

Reactions Involving this compound

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation/Reduction : It can be oxidized to form corresponding oxides or reduced to yield amines.

These reactions facilitate the production of diverse compounds used in pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 6-Chloropyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 6-Chloropyrimidine-2,4,5-triamine

- Molecular Formula : C₄H₆ClN₅

- Molecular Weight : 159.58 g/mol

- CAS No.: 1194-78-1

- Synonyms: 2,4,5-Triamino-6-chloropyrimidine, 6-Chloro-2,4,5-pyrimidinetriamine .

Physicochemical Properties :

- Purity : Available in 95–97% purity for laboratory use .

- Applications : Used as a precursor in organic synthesis and bioactive compound development, particularly in pharmaceuticals and heterocyclic chemistry .

Comparison with Structurally Related Pyrimidine Derivatives

Structural Isomers and Positional Analogs

Table 1: Key Structural and Functional Comparisons

Functional Group and Reactivity Differences

Chlorine vs. Thiol Groups: Replacing chlorine in this compound with a mercapto (-SH) group (e.g., 6-mercaptopyrimidine derivatives) significantly alters biological activity.

Amino Group Substitution: The presence of three amino groups in this compound increases its solubility in polar solvents compared to 6-Chloropyrimidine-2,4-diamine (two amino groups) .

Hydroxyl vs. Amino Groups: 6-Chloro-4-hydroxypyrimidine (hydroxyl at C4) is less reactive in nucleophilic substitution reactions than amino-substituted analogs, limiting its utility in drug synthesis .

生物活性

Introduction

6-Chloropyrimidine-2,4,5-triamine, also known as 2,4,5-triamino-6-chloropyrimidine, is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, along with detailed research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 161.593 g/mol |

| Density | 2.0 ± 0.1 g/cm³ |

| Boiling Point | 343.3 ± 52.0 °C |

| CAS Number | 1194-78-1 |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. For instance:

- Anti-inflammatory Activity : The compound can inhibit enzymes responsible for inflammatory responses, potentially reducing conditions like arthritis and other inflammatory disorders.

- Antimicrobial Properties : It has shown activity against several bacterial strains, indicating potential use in treating infections.

Case Study: Inhibition of Tyrosinase Activity

A significant study evaluated the inhibitory effects of pyrimidine derivatives on mushroom tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production:

- Experimental Setup : Compounds were synthesized and tested for their ability to inhibit tyrosinase using L-DOPA as a substrate.

- Results : The study reported inhibition percentages ranging from 23.72% to 55.08% at a concentration of 30 µM. Notably, the IC values for some derivatives were comparable to that of kojic acid (a known tyrosinase inhibitor), demonstrating the compound's potential in cosmetic applications .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens:

- Bacterial Strains Tested : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Specific MIC values have been determined for different bacterial strains, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Lacks one amino group | Moderate antimicrobial activity |

| 2,4,6-Triamino-5-nitrosopyrimidine | Contains a nitroso group | Exhibits different enzyme inhibition |

| 2,4,6-Trichloropyrimidine | Contains three chlorine atoms | More reactive but less biologically active |

Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological activity:

- Synthesis and Characterization : Various derivatives have been synthesized using different substituents to improve solubility and bioactivity.

- Biological Evaluation : These derivatives were evaluated for their antimicrobial and anti-inflammatory properties using in vitro assays.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-chloropyrimidine-2,4,5-triamine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, using reflux conditions with stoichiometric adjustments of chlorinating agents (e.g., POCl₃) can enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water mixtures to achieve >97% purity, as noted in commercial synthesis protocols . Contradictions in yield may arise from solvent polarity or temperature variations; systematic testing of parameters (e.g., 60–100°C) is advised.

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions (e.g., NH₂ and Cl groups at C2, C4, and C5) and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Discrepancies between theoretical and observed molecular weights (e.g., C₄H₆ClN₅, MW = 159.58 g/mol) should be resolved via high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods to avoid inhalation of fine particulates. Waste containing chlorinated pyrimidines must be segregated and treated via neutralization (e.g., with sodium bicarbonate) before disposal, as outlined in safety guidelines for structurally similar nitro- and chloropyrimidines .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery applications?

- Methodological Answer : Regioselective substitution at the C6-Cl position can be accomplished using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Computational modeling (DFT studies) predicts reactivity trends, but experimental validation via comparative kinetic analysis (e.g., monitoring Cl vs. NH₂ group reactivity under varying pH) is essential. Contradictions in reactivity may arise from steric hindrance or solvent effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Ambiguities in NMR peak assignments (e.g., overlapping NH₂ and aromatic proton signals) require heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve. For example, ¹H-¹⁵N HMBC can differentiate amine protons from pyrimidine ring protons. Cross-validate with X-ray crystallography when crystalline derivatives are obtainable .

Q. How can computational models predict the biological activity of this compound analogs?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen analogs against target enzymes (e.g., dihydrofolate reductase). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements). Discrepancies between in silico and experimental results may stem from solvation effects or protein flexibility; incorporate molecular dynamics simulations to improve accuracy .

Q. What experimental designs address the instability of this compound under aqueous conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–10) at 25–37°C can identify degradation pathways (e.g., hydrolysis of Cl to OH). Use lyophilization for long-term storage and stabilize formulations via co-crystallization with excipients (e.g., cyclodextrins). Contradictory stability data across studies may reflect differences in humidity or light exposure during testing .

Q. Methodological Best Practices

- Triangulation : Combine spectroscopic, chromatographic, and computational data to validate findings .

- Data Contradiction Analysis : Replicate experiments under controlled variables (e.g., inert atmosphere) to isolate sources of inconsistency .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and safety incidents transparently to support reproducibility .

属性

IUPAC Name |

6-chloropyrimidine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCHNFZLERXZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333331 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-78-1 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。